The Synthetic Cornerstone: A Technical Guide to 1,2,4-Thiadiazole-5-carboxylic Acid
The Synthetic Cornerstone: A Technical Guide to 1,2,4-Thiadiazole-5-carboxylic Acid
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in modern medicinal chemistry, prized for its metabolic stability, unique hydrogen bonding capabilities, and its role as a versatile bioisostere for other ring systems. This guide focuses on a key derivative, 1,2,4-Thiadiazole-5-carboxylic acid , a pivotal building block for synthesizing advanced pharmaceutical agents. We will provide its core chemical identifiers, detail a robust synthetic pathway, explore its chemical reactivity and applications, and present its role in the construction of complex bioactive molecules, thereby offering a comprehensive resource for its practical application in research and development.
Nomenclature and Chemical Identifiers
For clarity and precision in research and documentation, the fundamental identifiers for the topic compound are consolidated below. These data are foundational for substance registration, database searching, and regulatory submissions.
| Identifier | Value | Source |
| IUPAC Name | 1,2,4-thiadiazole-5-carboxylic acid | [PubChem][1] |
| SMILES String | C1=NSC(=N1)C(=O)O | [PubChem][1] |
| CAS Number | 859536-27-9 | [PubChem][1] |
| PubChem CID | 23145170 | [PubChem][1] |
| Molecular Formula | C₃H₂N₂O₂S | [PubChem][1] |
| Molecular Weight | 130.13 g/mol | [PubChem][1] |
Introduction to the 1,2,4-Thiadiazole Scaffold
Thiadiazoles are a class of five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms.[2] Of the four possible isomers, the 1,2,4- and 1,3,4-thiadiazole cores are particularly prominent in pharmacologically active compounds.[3][4] The 1,2,4-thiadiazole ring, in particular, serves as an important pharmacophore in the design of inhibitors that target the cysteine residues of proteins. The N-S bond within the ring can react with a cysteine thiol to form a disulfide bond, leading to the inactivation of enzymes, making it a valuable "warhead" for targeted covalent inhibitors.[2]
The inclusion of a carboxylic acid group at the 5-position transforms the parent heterocycle into a highly versatile synthetic intermediate. This functional group provides a reactive handle for elaboration into amides, esters, and other functionalities, enabling its incorporation into larger, more complex molecular architectures.
Synthesis of 1,2,4-Thiadiazole-5-carboxylic acid
A reliable and scalable synthesis is critical for the utility of any chemical building block. The synthesis of 1,2,4-Thiadiazole-5-carboxylic acid can be efficiently achieved via a multi-step sequence starting from a primary amide, proceeding through a 1,3,4-oxathiazol-2-one intermediate. The final step involves a straightforward hydrolysis of the corresponding ethyl ester.
Experimental Protocol
The following protocol is adapted from a peer-reviewed synthesis of c-Met kinase inhibitors.
Step 1: Synthesis of 1,2,4-Thiadiazole-5-carboxylic acid ethyl ester (36)
-
Formation of 1,3,4-oxathiazol-2-one intermediate (35): A primary amide (e.g., derived from a suitable starting acid) is condensed with (chlorothio)formyl chloride in toluene. The reaction mixture is heated to 100 °C for approximately 3 hours. This step forms the reactive oxathiazolone ring.
-
Cycloaddition: The resulting 1,3,4-oxathiazol-2-one (35) is treated with ethyl cyanoformate in a high-boiling solvent such as n-dodecane. The mixture is heated to 160 °C for 16 hours. This [3+2] cycloaddition reaction generates the 1,2,4-thiadiazole ring, yielding 1,2,4-thiadiazole-5-carboxylic acid ethyl ester (36).
Step 2: Hydrolysis to 1,2,4-Thiadiazole-5-carboxylic acid (37)
-
Saponification: The ethyl ester (36) is dissolved in a mixture of methanol and aqueous lithium hydroxide (LiOH).
-
Reaction: The solution is stirred at room temperature for approximately 4 hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Work-up: Upon completion, the methanol is removed under reduced pressure. The remaining aqueous solution is acidified with a suitable acid (e.g., 1N HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried to yield 1,2,4-Thiadiazole-5-carboxylic acid (37).
DOT Language Code for Synthesis Workflow
Figure 1: Synthetic Workflow for 1,2,4-Thiadiazole-5-carboxylic acid
Physicochemical Properties
Understanding the physicochemical properties of a compound is essential for designing reaction conditions, purification strategies, and formulation studies. While extensive experimental data for this specific compound is not widely published, computed values provide a useful baseline for laboratory work.
| Property | Value (Computed) | Source |
| XLogP3 | 0.6 | [PubChem][1] |
| Hydrogen Bond Donors | 1 | [PubChem][1] |
| Hydrogen Bond Acceptors | 4 | [PubChem][1] |
| Polar Surface Area | 91.3 Ų | [PubChem][1] |
| Rotatable Bond Count | 1 | [PubChem][1] |
Reactivity and Applications in Drug Discovery
The true value of 1,2,4-Thiadiazole-5-carboxylic acid lies in its utility as a versatile building block. The carboxylic acid moiety can be readily converted into a variety of functional groups, most commonly an amide, which is a cornerstone of many pharmaceutical structures.
Key Reactions:
-
Amide Bond Formation: The carboxylic acid can be activated using standard coupling reagents (e.g., HATU, HOBt/EDC) or converted to an acyl chloride (using thionyl chloride or oxalyl chloride) to react with primary or secondary amines. This forms a stable carboxamide linkage, a critical step for connecting the thiadiazole core to other pharmacophoric fragments.
-
Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acyl chloride intermediate yields the corresponding esters.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
DOT Language Code for Reactivity Diagram
Figure 2: Role as a Versatile Synthetic Intermediate
Case Study: Intermediate for Cefozopran Synthesis
While 1,2,4-Thiadiazole-5-carboxylic acid itself is not a final drug, its structural motif is central to the synthesis of potent antibiotics. A key example is Cefozopran , a fourth-generation cephalosporin antibiotic. The synthesis of Cefozopran involves the acylation of the 7-aminocephalosporanic acid (7-ACA) core.[5] This crucial acylation step utilizes an activated thioester, (S)-2-Benzothiazolyl (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminothioacetate .[5][6]
The synthesis of this complex side chain originates from precursors that are structurally related to 1,2,4-thiadiazole carboxylic acids. This demonstrates the industrial and pharmaceutical relevance of the 1,2,4-thiadiazole-carboxamide substructure in constructing life-saving medicines with broad antibacterial spectra.[3]
Conclusion
1,2,4-Thiadiazole-5-carboxylic acid is a high-value, synthetically accessible building block for drug discovery and development. Its stable aromatic core and reactive carboxylic acid handle provide a reliable platform for generating diverse libraries of compounds. The established importance of the 1,2,4-thiadiazole ring in bioactive molecules, exemplified by its presence in antibiotics like Cefozopran, underscores the continued relevance of this compound. This guide provides the foundational knowledge—from nomenclature and synthesis to reactivity and application—required for scientists to effectively leverage this powerful intermediate in their research endeavors.
References
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). National Center for Biotechnology Information. [Link]
-
Study on synthesis of cefozopran hydrochloride. (2008). ResearchGate. [Link]
-
Novel cocrystals of the potent 1,2,4-thiadiazole-based neuroprotector with carboxylic acids: virtual screening, crystal structures and solubility performance. (2021). Royal Society of Chemistry. [Link]
-
Synthesis of cefozopran hydrochloride. (2006). ResearchGate. [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). MDPI. [Link]
-
Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). PubMed. [Link]
-
Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (n.d.). National Center for Biotechnology Information. [Link]
- WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. (n.d.).
-
Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). MDPI. [Link]
-
1,2,4-Thiadiazole-5-carboxylic acid. (n.d.). PubChem. [Link]
-
Synthesis of 1,2,4-thiadiazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Medicinal chemistry and properties of 1,2,4-thiadiazoles. (2005). PubMed. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]
-
Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][5][7][8]triazolo[4,3-a]pyrimidines. (n.d.). National Center for Biotechnology Information. [Link]
-
Some biologically active 1,2,4-thiadiazoles. (2017). ResearchGate. [Link]
-
1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. (n.d.). Hilaris Publisher. [Link]
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). [Link]
Sources
- 1. 1,2,4-Thiadiazole-5-carboxylic acid | C3H2N2O2S | CID 23145170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN102443016B - Method for preparing cefozopran hydrochloride intermediate - Google Patents [patents.google.com]
